molecular formula C11H14N4O B2577138 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2320226-75-1

8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2577138
CAS No.: 2320226-75-1
M. Wt: 218.26
InChI Key: CXQSJAUENGULGN-UHFFFAOYSA-N
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Description

8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a triazole ring and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, which can be achieved through a “click” chemistry reaction between an azide and an alkyne . The resulting triazole is then coupled with a bicyclic precursor under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis may also require the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to its combination of a triazole ring and a bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-14-7-10(12-13-14)11(16)15-8-3-2-4-9(15)6-5-8/h2-3,7-9H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQSJAUENGULGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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